2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid
Description
Properties
Molecular Formula |
C8H7BrFNO2 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-2-(3-bromo-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
PDRXIUSMAVDCMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetic acid, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring. This can be achieved using bromine (Br2) and a fluorinating agent such as Selectfluor.
Amination: The brominated and fluorinated phenylacetic acid is then subjected to amination. This step involves the introduction of an amino group at the alpha position. This can be done using reagents like ammonia or an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.
Comparison with Similar Compounds
2-Amino-2-(4-bromophenyl)acetic acid (AS103310)
2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531)
- Substituents : Chlorine (5-position) and methoxy group (2-position).
- Key Differences : Chlorine’s lower electronegativity compared to bromine and the methoxy group’s steric effects could reduce binding affinity in halogen-sensitive targets .
Non-Amino Acid Analogs with Similar Halogenated Phenyl Groups
2-(3-Bromo-5-fluorophenyl)acetic acid
(3-Bromo-2-Fluoro-Phenyl)-Acetic Acid
- Substituents : Bromine (3-position), fluorine (2-position).
Bioactive α-Amino Acid Derivatives
Ibotenic Acid ((S)-2-Amino-2-(3-hydroxyisoxazol-5-yl)acetic acid)
- Substituents : Isoxazole ring with a hydroxyl group instead of halogenated phenyl.
- Biological Activity : NMDA receptor agonist; neurotoxic properties due to structural mimicry of glutamate .
- Key Differences : The isoxazole ring enables distinct receptor interactions compared to halogenated aromatic systems.
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid
- Substituents : Dichlorobenzyl group and alkyne chain.
- Biological Activity : Inhibits collagenase (IC50 ≈ 10 µM) via hydrogen bonding with Gln215 and π-π interactions with Tyr201 .
- Key Differences : The extended alkyne chain and dichloro substitution enhance hydrophobic interactions, unlike the bromo-fluoro substitution in the target compound.
Comparative Data Table
Research Findings and Implications
- Substituent Position : The 3-bromo-5-fluoro substitution in the target compound may enhance halogen bonding and dipole interactions compared to analogs with meta- or para-halogens .
- Amino Group Critical: The absence of the α-amino group in analogs like 2-(3-bromo-5-fluorophenyl)acetic acid eliminates chiral recognition and receptor binding capabilities .
- Biological Potential: Structural similarities to ibotenic acid suggest possible CNS activity, though bromo-fluoro substitution likely redirects activity away from glutamate receptors toward halogen-sensitive targets .
Biological Activity
2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and structure-activity relationships. The compound's unique halogen substitutions may influence its reactivity and biological efficacy, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an amino group attached to an acetic acid moiety, alongside a phenyl ring with both bromine and fluorine substituents. This specific substitution pattern can significantly affect its pharmacological properties.
1. Neurotransmitter Modulation
Research indicates that this compound acts as a non-selective antagonist at certain neurotransmitter receptors, which may contribute to its therapeutic effects in neurological disorders. The modulation of neurotransmitter systems is critical in the treatment of conditions such as depression and anxiety disorders.
2. Anticancer Activity
Studies have demonstrated that fluorinated compounds often exhibit enhanced anticancer properties compared to their non-fluorinated counterparts. For instance, the introduction of fluorine can increase lipophilicity, potentially improving cellular uptake and bioavailability. In vitro assays have shown that related compounds with similar structural features can inhibit tumor growth effectively in various cancer cell lines .
3. Pain Management
The compound has been evaluated for its effects on P2X3 receptors , which are implicated in pain sensation. Structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antagonistic activity against these receptors, indicating potential use in neuropathic pain management .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor or activator of various enzymes, influencing biochemical pathways relevant to its therapeutic applications. Ongoing research aims to elucidate these mechanisms further.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-(3-bromo-5-fluorophenyl)acetic acid, and how can halogen positioning influence reaction efficiency?
- Methodological Answer : A multi-step synthesis involving bromination/fluorination of the phenyl ring followed by α-amination of the acetic acid moiety is typical. For halogen positioning, regioselective electrophilic substitution (e.g., using NBS for bromination or Selectfluor for fluorination) is critical. Reaction conditions (temperature, catalyst) must be optimized to avoid undesired byproducts, as seen in analogous bromo-iodophenylacetic acid syntheses . Characterization of intermediates via (monitoring aromatic proton shifts) and ensures correct halogen placement .
Q. Which spectroscopic techniques are optimal for characterizing structural integrity and purity?
- Methodological Answer :
- NMR : (δ 7.2–7.8 ppm for aromatic protons, δ 3.8–4.2 ppm for the α-amino group) and (δ -110 to -120 ppm for the fluorine substituent) are essential .
- X-ray Crystallography : Resolves stereochemical ambiguity, as demonstrated for structurally related 2-amino-5-fluorobenzoic acid derivatives .
- HPLC-MS : Confirms molecular weight (MW: ~262.04 g/mol) and purity (>95%) using a C18 column with a 0.1% TFA/acetonitrile gradient .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. Store at room temperature in a desiccator to prevent hydrolysis of the bromine substituent. Refer to safety guidelines for analogous brominated arylacetic acids, which emphasize avoiding skin contact due to potential halogen reactivity .
Advanced Research Questions
Q. How can researchers resolve conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : Solubility discrepancies arise from the compound’s amphiphilic nature (polar amino acid group vs. hydrophobic halogenated aryl ring). Use co-solvents like DMSO:water (1:1 v/v) for aqueous assays or THF:hexane for non-polar applications. Dynamic light scattering (DLS) can assess aggregation tendencies, while temperature-controlled solubility studies (4°C–37°C) refine protocols .
Q. What strategies are effective for designing enzyme inhibition assays targeting this compound?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2), leveraging the bromine atom’s electron-withdrawing effects for active site interactions .
- In Vitro Assays : Measure IC values via fluorogenic substrates (e.g., fluorescence quenching assays) with negative controls (unhalogenated analogs) to isolate halogen-specific effects .
Q. How can stereochemical purity be validated, particularly for enantiomeric forms?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) separates enantiomers. Compare retention times with racemic mixtures. Absolute configuration is confirmed via X-ray crystallography, as applied to (R)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid hydrochloride .
Q. How to address contradictory bioactivity data in different cell lines?
- Methodological Answer : Perform dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) with standardized viability assays (MTT, resazurin). Normalize data to intracellular halogenase expression levels (via qPCR) to explain variability, as seen in fluorophenylacetic acid derivatives .
Data Analysis and Optimization
Q. What methodologies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer : Synthesize analogs with substituent variations (e.g., replacing Br with Cl or modifying the amino group to nitro). Evaluate bioactivity via high-throughput screening (HTS) and correlate with electronic parameters (Hammett σ constants) to quantify substituent effects. Statistical tools (PCA, QSAR models) identify critical structural motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
